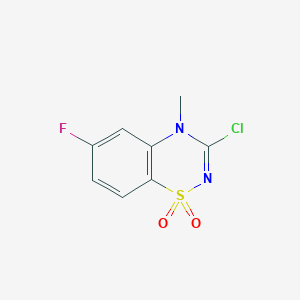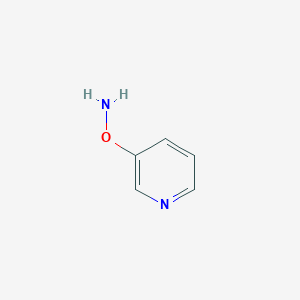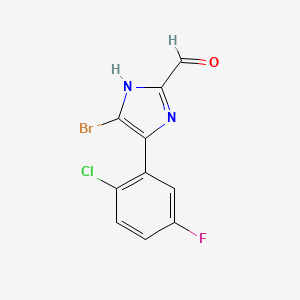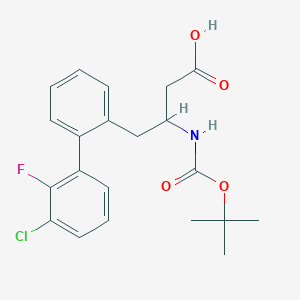![molecular formula C11H8F3NO4 B13713205 Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate](/img/structure/B13713205.png)
Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate is a heterocyclic compound that contains a furo-pyridine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a trifluoromethyl ketone in the presence of a base, followed by esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of materials with specific chemical properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the furo-pyridine core structure can facilitate specific interactions with biological molecules. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
- Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropionate
- 1-2-Dihydro-6-methyl-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile
- Ethyl 4-(trifluoromethyl)-1H-imidazole-5-carboxylate
Uniqueness
Ethyl 6,7-dihydro-6-oxo-4-(trifluoromethyl)furo-[2,3-b]-pyridine-2-carboxylate is unique due to its specific combination of a furo-pyridine core and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H8F3NO4 |
|---|---|
Peso molecular |
275.18 g/mol |
Nombre IUPAC |
ethyl 6-oxo-4-(trifluoromethyl)-7H-furo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H8F3NO4/c1-2-18-10(17)7-3-5-6(11(12,13)14)4-8(16)15-9(5)19-7/h3-4H,2H2,1H3,(H,15,16) |
Clave InChI |
XYLQCXXFMRCQFH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(O1)NC(=O)C=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1h-pyrazol-4-yl)ethanone oxime](/img/structure/B13713140.png)
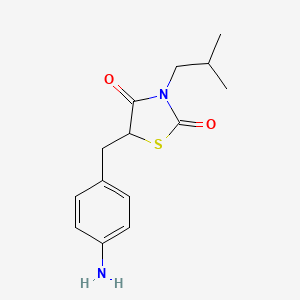

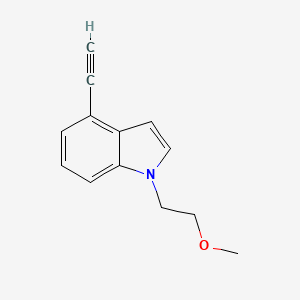
![Taurochenodeoxycholic-[2,2,4,4-d4] Acid](/img/structure/B13713159.png)
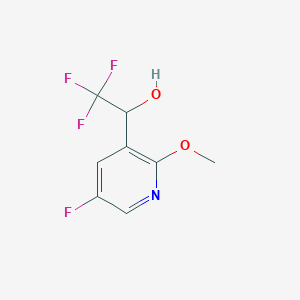


![1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B13713184.png)
